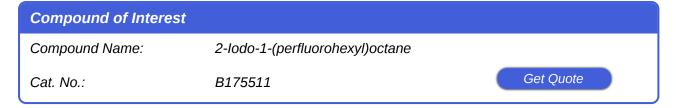


Commercial Availability and Technical Profile of 2-lodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of **2-lodo-1-(perfluorohexyl)octane** (CAS Number: 109574-84-7). This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in utilizing this fluorinated organic compound.

Commercial Availability

2-lodo-1-(perfluorohexyl)octane is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities.



Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	COM448658053	-	1 g, 5 g, 10 g, 25 g
Benchchem	B175511	Typically 95%[1]	Inquire for options
Smolecule	S1542993	-	In Stock
A2B Chem	AE58254	96%[2][3]	1 g, 5 g, 10 g, 25 g
Pharmaffiliates	PA 27 0028991	-	Inquire for stock status
BLDpharm	BD00863771	-	Inquire for details

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information. All suppliers indicate that this product is for research use only and not for human or veterinary use.[1][2][3]

Physicochemical Properties

2-lodo-1-(perfluorohexyl)octane is an organofluorine compound characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane chain.[4][5] This structure imparts unique properties, including high thermal stability, low surface tension, and both hydrophobic and lipophobic characteristics.



Property	Value	Source	
CAS Number	109574-84-7	[1][2][4][6][7][8]	
Molecular Formula	C14H16F13I	[1][2][4][6][7][8]	
Molecular Weight	558.16 g/mol	[1][4][8]	
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6- tridecafluoro-8- iodotetradecane	[4][7][8]	
SMILES	CCCCCC(I)CC(F)(F)C(F) (F)C(F)(F)C(F)(F)C(F)(F)C(F) (F)F	[3]	
InChI Key	GVWXUPPPAHSALU- UHFFFAOYSA-N	[1][4][7]	
Purity	Typically 95-96%	[1][2][3]	
Appearance	Not specified, likely a liquid		
Storage Conditions	2-8°C Refrigerator, keep in a dark place, sealed in dry conditions	[9]	

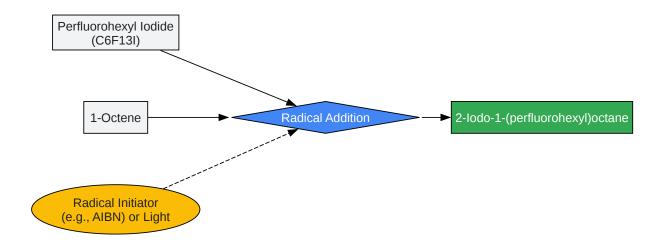
Synthesis and Experimental Protocols

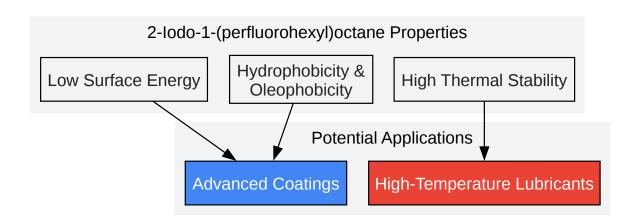
The synthesis of **2-lodo-1-(perfluorohexyl)octane** typically involves the addition of a perfluorohexyl iodide species across the double bond of an octene precursor. While a detailed, step-by-step experimental protocol from a peer-reviewed journal is not readily available in the public domain, the following sections outline the general synthetic strategies and a representative procedure based on available information.

General Synthesis Pathway: Radical Addition

A common method for the synthesis of this class of compounds is the free radical addition of perfluorohexyl iodide to 1-octene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, or via photochemical methods.







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